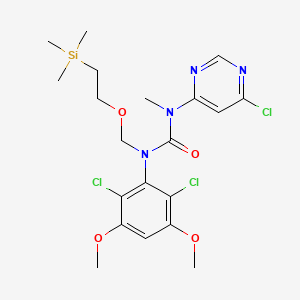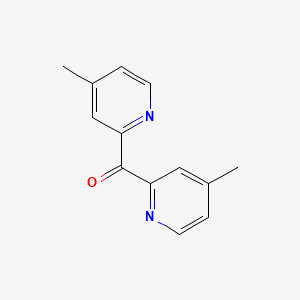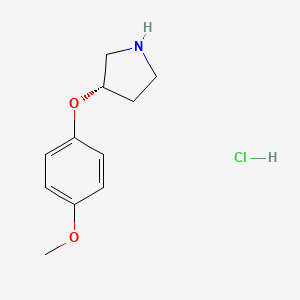
Acide siraitique B
Vue d'ensemble
Description
Siraitic acid B is a useful research compound. Its molecular formula is C29H42O5 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Siraitic acid B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Siraitic acid B including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de l'α-glucosidase
L'acide siraitique B a été identifié comme un inhibiteur potentiel de l'α-glucosidase . L'α-glucosidase est une enzyme impliquée dans la dégradation des glucides en sucres simples. Les inhibiteurs de cette enzyme sont utilisés dans la gestion du diabète, car ils peuvent ralentir la digestion des glucides et ainsi empêcher les augmentations rapides du taux de sucre dans le sang après les repas .
Médecine traditionnelle
L'this compound se trouve dans les racines de Siraitia grosvenorii, une plante qui a joué un rôle historique important dans les remèdes traditionnels du sud de la Chine . Bien que le rôle précis de l'this compound dans ces remèdes ne soit pas clair, la plante elle-même est utilisée pour divers maux .
Effets anti-inflammatoires et anti-allergiques potentiels
Bien que non directement lié à l'this compound, Siraitia grosvenorii, la plante dont il est issu, a été trouvé avoir des effets anti-inflammatoires et anti-allergiques . Il est possible que l'this compound, en tant que l'un des composés actifs de la plante, contribue à ces effets .
Effets anti-âge et antioxydants potentiels
Encore une fois, bien que non directement lié à l'this compound, Siraitia grosvenorii a été trouvé avoir des effets anti-âge et antioxydants . L'this compound, en tant que l'un des composés actifs de la plante, peut contribuer à ces effets .
Analyse Biochimique
Biochemical Properties
Siraitic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Siraitic acid B has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it interacts with nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their activity and thereby influencing inflammatory responses .
Cellular Effects
Siraitic acid B exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Siraitic acid B can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also modulates the expression of genes involved in cell survival, proliferation, and apoptosis, such as Bcl-2, Bax, and caspases . Furthermore, Siraitic acid B affects cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of Siraitic acid B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Siraitic acid B inhibits the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators. It also modulates the activity of transcription factors like NF-κB and MAPKs, leading to altered gene expression and reduced inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Siraitic acid B have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that Siraitic acid B can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained anti-cancer activity .
Dosage Effects in Animal Models
The effects of Siraitic acid B vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity. At higher doses, Siraitic acid B may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic effects .
Metabolic Pathways
Siraitic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism. For example, Siraitic acid B has been shown to inhibit the activity of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), leading to reduced lipid synthesis .
Transport and Distribution
Within cells and tissues, Siraitic acid B is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its uptake and distribution within the body .
Subcellular Localization
Siraitic acid B exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Siraitic acid B may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, it may be directed to the nucleus, where it modulates gene expression and cell signaling pathways .
Propriétés
IUPAC Name |
(E,6R)-2-methyl-6-[(1R,4S,5S,8R,9R,12R,13S,17R)-5,9,17-trimethyl-11,16-dioxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-20,22-23H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,22+,23+,26+,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUZNXISZNDGTB-HQNZZVEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of siraitic acid B, and how was it determined?
A1: Siraitic acid B is a 29-nor-cucurbitane triterpenoid aglycone. Its structure was determined using a combination of spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were employed to identify the types and connections of atoms in the molecule. []
- High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This technique provided the molecular formula of siraitic acid B. []
- Chemical derivatization and degradation: Acid hydrolysis was used to cleave the glycosidic bonds in the parent compound, yielding siraitic acid B, which was further analyzed. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phenanthren]-10a'-ol](/img/structure/B1496222.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496228.png)






![3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1496258.png)


![2-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(R)-(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B1496269.png)

